2-(Nitromethyl)phenol
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Overview
Description
2-(Nitromethyl)phenol is an organic compound characterized by a phenol group substituted with a nitromethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Nitromethyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol. In this process, phenol is treated with nitric acid in the presence of a catalyst, typically sulfuric acid, to introduce the nitro group at the ortho position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is also common in industrial settings to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde or nitrobenzoic acid under specific conditions.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(aminomethyl)phenol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed
Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.
Reduction: 2-(aminomethyl)phenol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
2-(Nitromethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Nitromethyl)phenol involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the coat protein of the virus. This results in a significant reduction in viral titre and suppression of symptoms in treated plants .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar in structure but lacks the methyl group.
4-Nitrophenol: The nitro group is positioned at the para position relative to the phenol group.
2-(Aminomethyl)phenol: The nitro group is reduced to an amino group.
Uniqueness
2-(Nitromethyl)phenol is unique due to the presence of both a nitro group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(nitromethyl)phenol |
InChI |
InChI=1S/C7H7NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2 |
InChI Key |
FAUNIENDCMKSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])O |
Origin of Product |
United States |
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